molecular formula C14H19NO B138181 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine CAS No. 149438-73-3

2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine

Cat. No. B138181
M. Wt: 217.31 g/mol
InChI Key: FWYNREDIQKCPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine, also known as NEDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of naphthalene amines, which are known for their diverse biological activities.

Mechanism Of Action

2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to enhanced dopamine signaling and improved cognitive function.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine can improve cognitive function in animal models, particularly in tasks related to working memory and attention. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity at high doses, which must be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. One area of interest is the development of novel dopamine transporter inhibitors based on the structure of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. Another potential direction is the investigation of the neuroprotective effects of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine for therapeutic use.

Synthesis Methods

The synthesis of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine involves the reaction of 1,4-dihydronaphthalene with ethylamine and diethyl sulfate. This process is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

149438-73-3

Product Name

2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine

InChI

InChI=1S/C14H19NO/c1-3-15-14-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-8,10,14-15H,3-4,9H2,1-2H3

InChI Key

FWYNREDIQKCPRG-UHFFFAOYSA-N

SMILES

CCNC1C(=CCC2=CC=CC=C12)OCC

Canonical SMILES

CCNC1C(=CCC2=CC=CC=C12)OCC

synonyms

1-Naphthalenamine,2-ethoxy-N-ethyl-1,4-dihydro-(9CI)

Origin of Product

United States

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